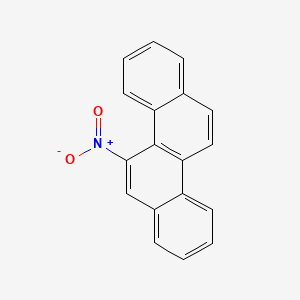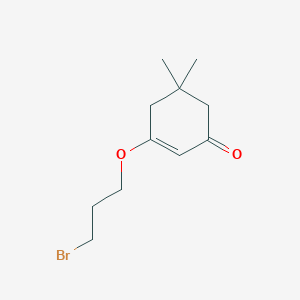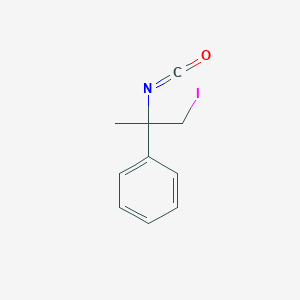![molecular formula C19H26N2O4S B14401058 Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate CAS No. 89587-60-0](/img/structure/B14401058.png)
Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate typically involves the reaction of dicyclohexylamine with a thiazole derivative under specific conditions. The reaction may require the use of solvents such as chloroform or ethanol and catalysts like triethylamine or phosphorus pentasulfide . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes. For example, electrophilic substitution reactions may require acidic conditions, while nucleophilic substitutions may occur under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines or other reduced derivatives .
Scientific Research Applications
Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent featuring a thiazole structure.
Uniqueness
Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate is unique due to its specific combination of a thiazole ring with dicyclohexyl and propanedioate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
89587-60-0 |
|---|---|
Molecular Formula |
C19H26N2O4S |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
dicyclohexyl 2-[(1,3-thiazol-2-ylamino)methylidene]propanedioate |
InChI |
InChI=1S/C19H26N2O4S/c22-17(24-14-7-3-1-4-8-14)16(13-21-19-20-11-12-26-19)18(23)25-15-9-5-2-6-10-15/h11-15H,1-10H2,(H,20,21) |
InChI Key |
JZZUPWYHSVMTJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(=CNC2=NC=CS2)C(=O)OC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


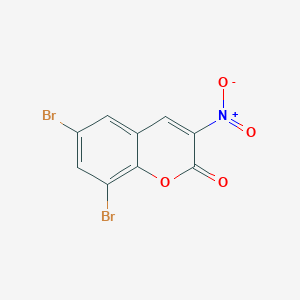
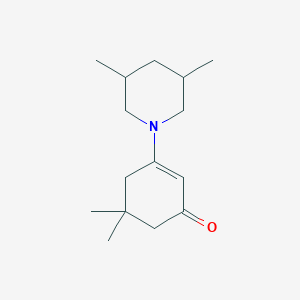

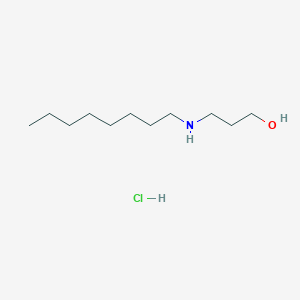

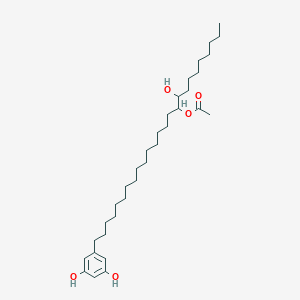
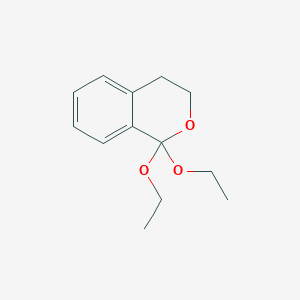
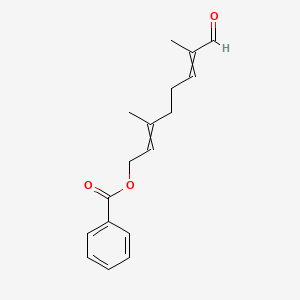
![1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene](/img/structure/B14401035.png)
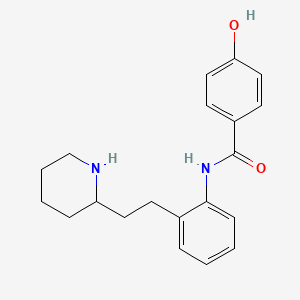
![Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate](/img/structure/B14401041.png)
